molecular formula C20H24O3 B13398352 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

Cat. No.: B13398352
M. Wt: 312.4 g/mol
InChI Key: KPXIBWGPZSPABK-UHFFFAOYSA-N
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Description

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one, commonly known as Triptophenolide (CAS: 74285-86-2), is a complex diterpenoid lactone with a fused benzofuran-naphthalenone scaffold. Its stereochemistry is defined as (3bR,9bS), featuring a hydroxy group at position 6, a methyl group at 9b, and an isopropyl substituent at position 7 . It is a natural product isolated from Tripterygium wilfordii and related species, with reported anti-inflammatory, immunosuppressive, and antitumor properties . Structural verification via HPLC, NMR, and MS confirms its purity and stereochemical integrity .

Properties

IUPAC Name

6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIBWGPZSPABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction from Natural Sources

The primary and most traditional method of obtaining Triptophenolide is through extraction from the root bark of Tripterygium wilfordii.

  • Solvent Extraction:

    • The dried root bark is pulverized and subjected to extraction with organic solvents such as ethyl acetate or methanol.
    • Ultrasonic-assisted extraction or reflux extraction techniques are employed to increase yield.
    • The crude extract is then concentrated under reduced pressure (vacuum evaporation) to remove solvents.
    • Subsequent purification steps include liquid-liquid extraction, crystallization, or chromatographic separation (e.g., silica gel column chromatography).
  • Purification:

    • Recrystallization from suitable solvents (e.g., methanol) yields the pure compound as a crystalline powder.
    • Chromatographic techniques such as preparative HPLC may be used to achieve high purity for pharmacological studies.

Semi-Synthetic Approaches

While the natural extraction remains the main source, semi-synthetic methods involve chemical modifications starting from structurally related natural precursors or intermediates isolated from Tripterygium species.

  • Key Steps:

    • Selective hydroxylation at the 6-position to introduce the hydroxy group.
    • Methylation or isopropylation at specific positions to achieve the 9b-methyl and 7-propan-2-yl substituents.
    • Cyclization reactions to form the benzofuranone ring system.
  • Reaction Conditions:

    • Controlled temperature (often below 100 °C) to prevent decomposition.
    • Use of catalysts such as Lewis acids or base catalysts for cyclization steps.
    • Inert atmosphere (nitrogen or argon) to avoid oxidation during sensitive steps.

Research Findings on Preparation Conditions

Parameter Details
Extraction Solvent Ethyl acetate, methanol, ethanol, DMSO
Extraction Technique Ultrasonic-assisted extraction, reflux extraction
Purification Methods Vacuum evaporation, recrystallization, column chromatography
Temperature Range 25–80 °C (extraction), 50–100 °C (semi-synthesis)
Atmosphere Nitrogen or inert gas for sensitive reactions
Yield (Extraction) Variable, typically moderate due to natural abundance
Physical State of Product Yellowish crystalline powder

Analytical Characterization Post-Preparation

  • Melting Point: 232–233 °C confirms purity and identity.
  • Spectroscopic Data:
    • NMR (Nuclear Magnetic Resonance) spectroscopy confirms the stereochemistry and functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy for functional group identification (hydroxy, carbonyl).
  • Solubility Tests: Confirm solubility in organic solvents for further pharmacological assays.

Summary of Preparation Routes

Method Description Advantages Limitations
Natural Extraction Solvent extraction from Tripterygium wilfordii root bark Straightforward, natural source Variable yield, impurities
Semi-Synthesis Chemical modification of natural precursors Higher purity, structural control Requires multiple steps, reagents
Total Synthesis Multi-step organic synthesis Complete control over structure Complex, low overall yield

Chemical Reactions Analysis

Types of Reactions: Triptophenolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of triptophenolide, which can exhibit different biological activities .

Scientific Research Applications

Triptophenolide has a wide range of scientific research applications:

Mechanism of Action

Triptophenolide exerts its effects primarily through its interaction with various molecular targets and pathways. It inhibits the activation of nuclear factor-κB, a key transcription factor involved in the inflammatory response. This inhibition occurs at a unique step in the nucleus after the factor binds to DNA. Additionally, triptophenolide modulates the expression of interleukin-2 in T-cells, further contributing to its immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Triptophenolide’s unique activity arises from its polycyclic framework and substituent arrangement. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Source
Triptophenolide C₂₀H₂₄O₃ 312.36 g/mol 6-hydroxy, 7-isopropyl, 9b-methyl Anti-inflammatory, immunosuppressive, cytotoxic Natural (Tripterygium spp.)
3,3-Dimethyl-benzofuran-2-one (Compound 6) C₁₃H₁₂O₃ 216.23 g/mol 3,3-dimethyl Moderate antioxidant (DPPH IC₅₀: 45 μM) Synthetic
Eriosematin C₂₀H₂₀O₆ 356.37 g/mol 4,6-dihydroxy, 2-methoxy, 3-prenyl Antifungal, cytotoxic Natural (Eriosema tuberosum)
Hypolide C₂₀H₂₄O₄ 328.40 g/mol Oxo-steroid backbone, 6-hydroxy Estrogenic activity Synthetic/Natural
Desmosdumotin C C₁₇H₁₄O₄ 282.29 g/mol 5,7-dihydroxy, 8-prenyl Anticancer (HepG2 IC₅₀: 12 μM) Natural (Desmos spp.)

Key Observations :

  • Substituent Impact: Triptophenolide’s isopropyl group at C7 enhances lipophilicity, improving membrane permeability compared to simpler benzofuranones like Compound 6 .
  • Stereochemical Complexity: The (3bR,9bS) configuration in Triptophenolide distinguishes it from synthetic analogs (e.g., Hypolide), which lack stereospecificity .
  • Bioactivity Correlation: Compounds with prenyl or hydroxy groups (e.g., Eriosematin, Desmosdumotin C) exhibit stronger cytotoxic effects but lack Triptophenolide’s immunosuppressive profile .
Pharmacological Activity Comparison
  • Antioxidant Capacity: Synthetic 3,3-disubstituted benzofuran-2-ones (e.g., Compound 6) show moderate DPPH radical scavenging (IC₅₀: 45–80 μM) but are less potent than natural derivatives like Triptophenolide, which acts via NF-κB pathway inhibition .
  • Cytotoxicity: Triptophenolide inhibits HeLa cells (IC₅₀: 5.2 μM), outperforming Desmosdumotin C (IC₅₀: 12 μM) due to its fused ring system enhancing target binding .
  • Anti-inflammatory Action: Triptophenolide suppresses TNF-α and IL-6 at 10 μM, a mechanism absent in simpler benzofuranones .

Data Tables

Table 1: Structural and Pharmacokinetic Properties
Property Triptophenolide 3,3-Dimethyl-benzofuran-2-one Eriosematin
LogP 3.2 1.8 2.9
Hydrogen Bond Donors 1 1 3
Rotatable Bonds 2 2 5
Bioavailability Score 0.55 0.30 0.45
Table 2: In Vitro Bioactivity
Compound DPPH IC₅₀ (μM) HeLa IC₅₀ (μM) TNF-α Inhibition (%)
Triptophenolide N/A 5.2 78% (10 μM)
3,3-Dimethyl-benzofuran-2-one 45 >50 <10%
Eriosematin 32 8.7 35% (20 μM)

Biological Activity

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e] benzofuran-1-one, commonly known as Triptophenolide , is a compound derived from the plant Tripterygium wilfordii, which has been traditionally used in Chinese medicine. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Triptophenolide has the following chemical characteristics:

  • Molecular Formula : C20_{20}H24_{24}O3_3
  • Molecular Weight : 312.403 g/mol
  • LogP : 3.9829 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents such as methanol and ethanol .

Anticancer Activity

Research indicates that Triptophenolide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Mechanism of Action : Triptophenolide affects multiple signaling pathways associated with cancer progression, including the NF-kB pathway and apoptosis-related proteins such as Bcl-2 and caspases .
Cancer TypeIC50 (µM)Reference
Breast Cancer12.5
Prostate Cancer15.0
Lung Cancer10.0

Anti-inflammatory Effects

Triptophenolide has demonstrated potent anti-inflammatory effects:

  • Inhibition of Cytokine Production : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
Inflammatory ModelDose (mg/kg)Effect
Carrageenan-induced paw edema1050% reduction in swelling
LPS-induced inflammation20Significant decrease in cytokine levels

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Triptophenolide has been reported to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies highlight the efficacy of Triptophenolide:

  • Case Study on Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of Triptophenolide led to a significant reduction in joint inflammation and pain scores compared to placebo .
  • Cancer Treatment Study : A study on patients with advanced breast cancer showed that combining Triptophenolide with standard chemotherapy resulted in improved overall survival rates compared to chemotherapy alone .

Q & A

Q. What analytical methods are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For NMR, focus on key signals: the hydroxyl proton (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm for isopropyl substituents). Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M+H]+ at m/z 356.2). Cross-validate results with published spectra of structurally similar benzofuran derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?

  • Methodological Answer : Adopt a multi-step strategy involving regioselective hydroxylation and stereocontrolled cyclization. For example:

Start with a benzofuran precursor functionalized at the C7 position.

Use Grignard reagents for isopropyl group introduction under anhydrous conditions.

Employ asymmetric catalysis (e.g., chiral oxazaborolidines) to control the 9b-methyl stereochemistry.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/hexane mixtures) to minimize byproducts .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict logP (hydrophobicity) and pKa values. Software like Gaussian or Schrödinger Suite can model the compound’s conformational stability, particularly the fused benzofuran-naphthofuran system. Validate predictions against experimental solubility data in DMSO or ethanol .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in multi-solvent systems?

  • Methodological Answer : Perform variable-temperature NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. For example, the hydroxyl proton may exhibit dynamic exchange broadening in polar solvents. Use COSY and HSQC experiments to assign overlapping signals in the 3.0–4.5 ppm region (e.g., methine protons in the hexahydronaphthofuran ring). Cross-reference with crystallographic data if available .

Q. What experimental designs are appropriate for evaluating its bioactivity in cellular models?

  • Methodological Answer : Design dose-response assays (0.1–100 µM range) in cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent cytotoxicity. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to quantify pro-apoptotic proteins (e.g., caspase-3). Include a structure-activity relationship (SAR) study by comparing analogs lacking the 6-hydroxy or 9b-methyl groups .

Q. How does chirality at the 3b and 9b positions influence its biological interactions?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with a cellulose-based column) and test their binding affinity to target proteins (e.g., kinases or nuclear receptors) using surface plasmon resonance (SPR) . For example, the (3bR,9bS) configuration may exhibit stronger hydrogen bonding with active-site residues. Compare IC50 values in enzyme inhibition assays .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer : Store the compound in argon-purged vials at −20°C with desiccants (e.g., silica gel). Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v in stock solutions. Monitor degradation via high-resolution mass spectrometry (HRMS) to identify quinone-like oxidation products. Adjust pH to 6–7 in aqueous buffers to stabilize the hydroxyl group .

Q. How can researchers model its environmental fate and ecotoxicological risks?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation factors. Conduct microcosm experiments with soil/water systems to track metabolite formation (e.g., via LC-MS/MS). Assess acute toxicity in Daphnia magna or Vibrio fischeri models, adhering to OECD guidelines .

Data Contradiction and Validation

Q. How should discrepancies in reported biological activity across studies be addressed?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Perform meta-analysis of published IC50 values, accounting for differences in assay endpoints (e.g., proliferation vs. viability). Use synchrotron XRD to confirm compound identity in bioactive samples, as impurities or polymorphs may explain variability .

Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer :
    Apply mixed-effects models to handle biological replicates and batch effects. Use principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., transcriptomics). For non-linear responses, fit sigmoidal curves with tools like GraphPad Prism, reporting 95% confidence intervals for EC50 values .

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